![molecular formula C7H4BrN3 B13650319 8-Bromopyrido[4,3-d]pyrimidine](/img/structure/B13650319.png)
8-Bromopyrido[4,3-d]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Bromopyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a pyridine ring fused to a pyrimidine ring with a bromine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Bromopyrido[4,3-d]pyrimidine typically involves multiple steps, starting from commercially available precursors. One common method involves the bromination of pyridopyrimidine derivatives. For instance, starting from 2-aminonicotinonitrile, the compound undergoes bromination, condensation, cyclization, and Dimroth rearrangement to yield this compound . Microwave irradiation has been shown to improve yields and reduce by-products in these reactions .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and high yields. The use of microwave-assisted synthesis is also advantageous in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
8-Bromopyrido[4,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Bromination: N-Bromosuccinimide (NBS) is commonly used for the bromination of pyridopyrimidine derivatives.
Condensation and Cyclization: These reactions often require acidic or basic conditions and can be facilitated by microwave irradiation.
Major Products
The major products formed from these reactions include various substituted pyridopyrimidine derivatives, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
8-Bromopyrido[4,3-d]pyrimidine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Bromopyrido[4,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways, leading to the inhibition of cell growth and proliferation . This makes it a promising candidate for the development of anticancer therapies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Bromopyrido[2,3-d]pyrimidine: Another brominated pyridopyrimidine with similar biological activities.
4-Chloropyrido[2,3-d]pyrimidine: A chlorinated derivative with distinct chemical properties.
Uniqueness
8-Bromopyrido[4,3-d]pyrimidine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom at the 8th position allows for selective modifications and the development of novel derivatives with enhanced properties .
Eigenschaften
Molekularformel |
C7H4BrN3 |
|---|---|
Molekulargewicht |
210.03 g/mol |
IUPAC-Name |
8-bromopyrido[4,3-d]pyrimidine |
InChI |
InChI=1S/C7H4BrN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H |
InChI-Schlüssel |
ZEONSNQJDORPEC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C=NC=NC2=C(C=N1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


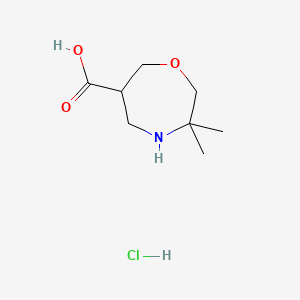
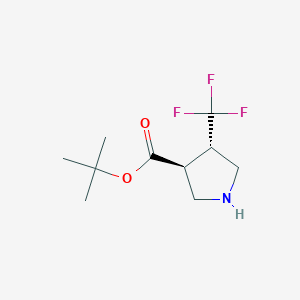
![Chaerophyllin (6CI); (3E,4R)-4-(1,3-Benzodioxol-5-ylmethyl)-3-[(3,4-dimethoxyphenyl)methylene]dihydro-2(3H)-furanone](/img/structure/B13650253.png)
![Octahydropyrano[2,3-c]pyrrole-4a-carboxylic acid](/img/structure/B13650261.png)
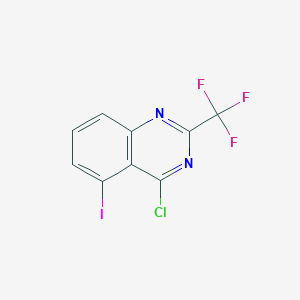
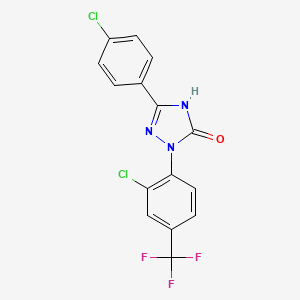
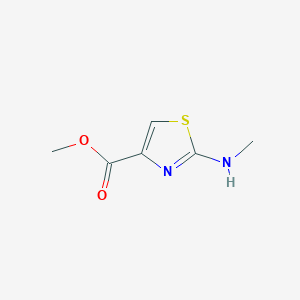
![1,1,2,2-Tetrakis(4'-fluoro-[1,1'-biphenyl]-4-yl)ethene](/img/structure/B13650301.png)
![17-(7-Hydroxy-6-methylhept-5-en-2-yl)-4,4,10,13,14-pentamethyl-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13650306.png)

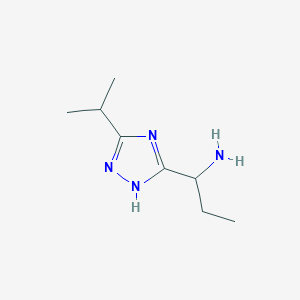
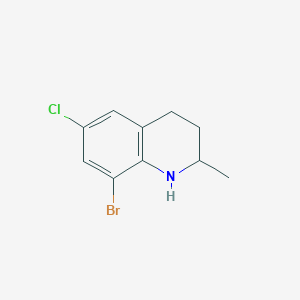
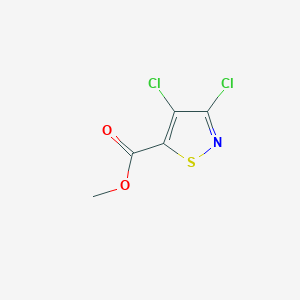
![Tert-butyl 3-[3-methoxy-3-oxo-2-(phenylmethoxycarbonylamino)prop-1-enyl]piperidine-1-carboxylate](/img/structure/B13650325.png)
